

Application Notes and Protocols for UK5099 in In Vitro Studies

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Compound of Interest

Compound Name: UK51656

Cat. No.: B15578456

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These application notes provide a comprehensive guide for the use of UK5099, a potent and specific inhibitor of the mitochondrial pyruvate carrier (MPC), in a variety of in vitro research applications. The protocols outlined below are intended to assist in the effective design and execution of experiments aimed at investigating cellular metabolism, mitochondrial function, and the therapeutic potential of targeting pyruvate metabolism.

UK5099, also known as PF-1005023, functions by blocking the transport of pyruvate from the cytosol into the mitochondrial matrix.^[1] This inhibition effectively uncouples glycolysis from the tricarboxylic acid (TCA) cycle and oxidative phosphorylation (OXPHOS), forcing cells to rely more heavily on glycolysis for ATP production.^[1] This makes UK5099 an invaluable tool for studying the metabolic flexibility of cells, the Warburg effect in cancer, and the role of mitochondrial pyruvate metabolism in various physiological and pathological processes.^{[1][2][3]}

Data Presentation: Recommended UK5099 Concentrations

The optimal concentration of UK5099 for in vitro studies is highly dependent on the cell type, assay duration, and the specific biological question being addressed. Below is a summary of effective concentrations and IC₅₀ values reported in the literature for various cell lines and experimental contexts.

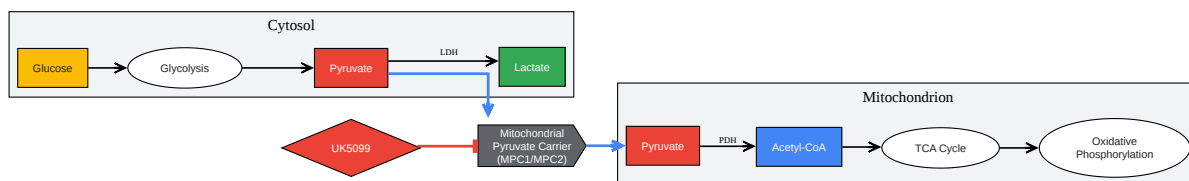
Cell Line/System	Application	Recommended Concentration	IC50 Value	Reference
Prostate Cancer (PCa) Cells	Inhibition of MPC, Proliferation Assay	10 μ M - 100 μ M	Variable	[4][5]
Bone Marrow-Derived Macrophages (BMDMs)	Inhibition of NLRP3 Inflammasome	0 - 100 μ M	~4.85 μ M for IL-1 β release	[6]
Esophageal Squamous Carcinoma Cells (EC109, KYSE140, KYSE450)	Blockade of Pyruvate Transport, Cell Viability	40 μ M	Not specified	[7][8][9]
Androgen Receptor-Dependent Prostate Cancer Cells	MPC Blockade, Metabolic Flux Analysis	100 μ M (for near-maximal blockade)	~50 μ M (growth inhibition)	[10]
LNCaP Prostate Cancer Cells	MPC Inhibition, Metabolic Reprogramming	Not specified, but significant effects observed	Not specified	[2][3][11]
M1 Macrophages	Inhibition of Inflammatory Cytokine Production	2-5 μ M (for maximal MPC inhibition)	Higher concentrations needed for cytokine inhibition	[12]
Human MPC1L/MPC2 (in proteoliposomes)	Pyruvate Transport Inhibition	Nanomolar range	52.6 \pm 8.3 nM	[13]

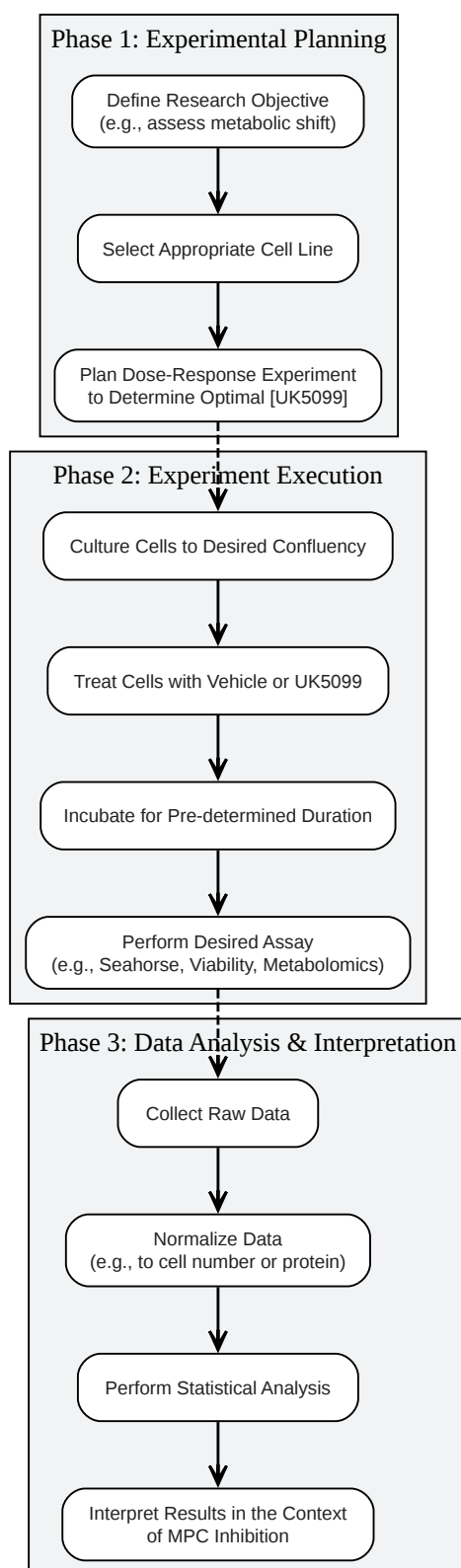
High-Grade Serous Ovarian Cancer (HGSOC) cell lines (PEO1, PEO4, OVCAR3)	MPC Inhibition	2.5 μ M - 5 μ M	Not specified	[14]
Rat Cortical Neurons	Neuroprotection Studies	10 μ M	Not specified	[15]
Ovarian Cancer Cell Lines (SKOV3, OVCAR3)	MPC Blockade, Stemness Studies	20 nM	Not specified	[16]

Note: It is crucial to perform a dose-response curve for your specific cell line and experimental conditions to determine the optimal UK5099 concentration. The presence of serum albumin can sequester UK5099, potentially requiring higher concentrations in serum-containing media.[\[10\]](#)

Signaling Pathway and Experimental Workflow Visualizations

To aid in the conceptual understanding of UK5099's mechanism and its application in experimental settings, the following diagrams are provided.





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